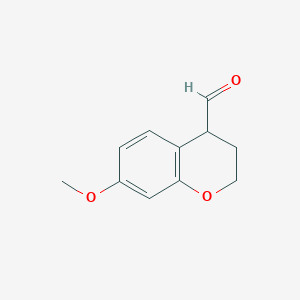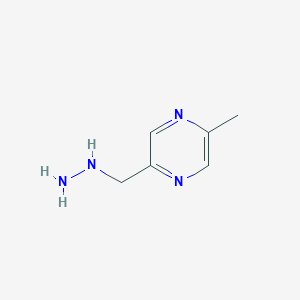![molecular formula C45H76FeNO3P2PdS- B12441332 cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B12441332.png)
cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline is a complex organometallic compound This compound is notable for its intricate structure, which includes multiple functional groups and metal centers
Méthodes De Préparation
The synthesis of cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the phosphane ligands, followed by the coordination of these ligands to the metal centers. The reaction conditions often include the use of inert atmospheres, controlled temperatures, and specific solvents to ensure the desired product is obtained. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in industrial processes, particularly in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the phosphane ligands to the metal centers, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic reactions, the compound may activate substrates through coordination to the metal centers, enhancing the reactivity and selectivity of the reaction.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline is unique due to its specific combination of functional groups and metal centers. Similar compounds include other organometallic complexes with phosphane ligands and metal centers, such as:
- Cyclopentadienyliron dicarbonyl dimer
- Palladium(II) acetate
- Triphenylphosphine palladium(0) These compounds share some structural similarities but differ in their specific properties and applications.
Propriétés
Formule moléculaire |
C45H76FeNO3P2PdS- |
|---|---|
Poids moléculaire |
935.4 g/mol |
Nom IUPAC |
cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C27H52P2.C12H10N.C5H10.CH4O3S.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2-4-5-3-1;1-5(2,3)4;;/h21-25H,8-20H2,1-7H3;1-6,8-9H,13H2;1-5H2;1H3,(H,2,3,4);;/q;-1;;;;/t21-,24?,25?;;;;;/m0...../s1 |
Clé InChI |
QWSYAMGVSWUKPN-ABXIXDLISA-N |
SMILES isomérique |
C[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1CCCC1.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Fe].[Pd] |
SMILES canonique |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1CCCC1.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Fe].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


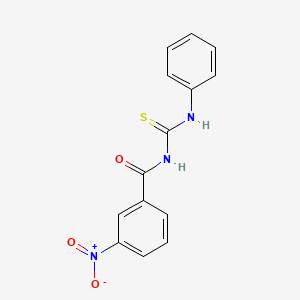
![{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B12441253.png)
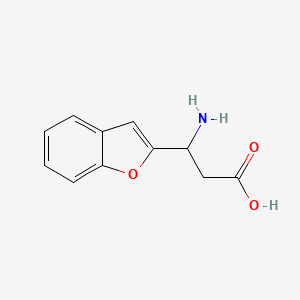
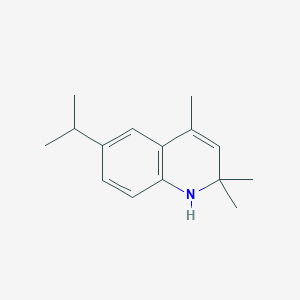




![(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine](/img/structure/B12441300.png)


